molecular formula C5H13NO B2886722 4-Methoxybutan-1-amine CAS No. 34039-36-6

4-Methoxybutan-1-amine

Cat. No.: B2886722
CAS No.: 34039-36-6
M. Wt: 103.165
InChI Key: YUUFAJOXLZUDJG-UHFFFAOYSA-N
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Description

4-Methoxybutan-1-amine, also known as 4-methoxy-1-butanamine, is an organic compound with the molecular formula C5H13NO. It is a primary amine with a methoxy group attached to the fourth carbon of a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutan-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybutan-1-amine is unique due to its specific placement of the methoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4-methoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFAJOXLZUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347624
Record name 4-Methoxy-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34039-36-6
Record name 4-Methoxy-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutan-1-amine
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